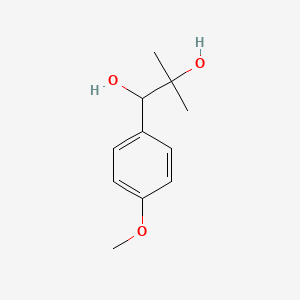

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Description

BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPTUHIWSNKWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441713 | |

| Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261930-06-7 | |

| Record name | 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthetic routes, and potential applications of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol. While this specific molecule is not extensively documented in publicly available literature, this document leverages established principles of organic chemistry and data from analogous structures to present a scientifically grounded exploration of its characteristics. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel diol compounds and their potential utility. We will delve into logical synthetic pathways, predictive spectral analysis, and a discussion of potential biological activities based on related methoxyphenyl compounds.

Introduction and Molecular Overview

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, with the molecular formula C₁₁H₁₆O₃, is a vicinal diol featuring a p-methoxyphenyl group and a tertiary alcohol. The presence of two hydroxyl groups in close proximity, along with the methoxy-substituted aromatic ring, suggests a molecule with interesting chemical reactivity and potential for biological activity. Vicinal diols are crucial structural motifs in numerous natural products and pharmaceuticals, often serving as key intermediates in organic synthesis.[1] The methoxyphenyl moiety is a common feature in pharmacologically active compounds, contributing to metabolic stability and receptor interactions.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol | - |

| Molecular Formula | C₁₁H₁₆O₃ | [2] |

| Molecular Weight | 196.24 g/mol | [2] |

| CAS Number | 261930-06-7 | [2] |

Proposed Synthetic Pathways

The synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol can be approached through several established methods for 1,2-diol formation. The choice of pathway will depend on the availability of starting materials, desired stereochemistry, and scalability. Two primary retrosynthetic approaches are considered here: the dihydroxylation of an alkene precursor and the reduction of an α-hydroxy ketone.

Pathway A: Dihydroxylation of 1-(4-Methoxyphenyl)-2-methylprop-1-ene

This is a classic and reliable method for the synthesis of vicinal diols.[3] The alkene precursor, 1-(4-methoxyphenyl)-2-methylprop-1-ene, can be synthesized via a Wittig reaction from 4-methoxybenzaldehyde.

Caption: Synthetic route via alkene dihydroxylation.

This protocol is based on the Upjohn dihydroxylation method, which allows for the use of a catalytic amount of osmium tetroxide.[4]

-

Alkene Preparation: The precursor alkene, 1-(4-methoxyphenyl)-2-methylprop-1-ene, is first synthesized from 4-methoxybenzaldehyde using a standard Wittig reaction with isopropyltriphenylphosphonium bromide.

-

Reaction Setup: In a round-bottom flask, dissolve the alkene in a mixture of acetone and water (10:1).

-

Catalyst and Co-oxidant Addition: Add N-methylmorpholine N-oxide (NMO) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: Stereoselective Reduction of 2-Hydroxy-1-(4-methoxyphenyl)-2-methylpropan-1-one

This pathway involves the reduction of an α-hydroxy ketone precursor. This approach offers the potential for stereocontrol, yielding either syn or anti diols depending on the reducing agent and reaction conditions.[5]

Caption: Synthetic route via α-hydroxy ketone reduction.

-

Precursor Synthesis: The starting ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, can be synthesized via Friedel-Crafts acylation of anisole with isobutyryl chloride. The subsequent α-hydroxylation can be achieved using various methods, such as oxidation of the corresponding enolate.

-

Reduction: Dissolve the α-hydroxy ketone in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath.

-

Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully add dilute hydrochloric acid to quench the reaction. Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Purification: Dry the organic extract and purify the crude product by column chromatography.

Predicted Physicochemical and Spectroscopic Properties

Due to the lack of experimental data for the target molecule, the following properties are predicted based on the analysis of its functional groups and data from similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Melting Point | Solid at room temperature, likely in the range of 80-120 °C | The presence of two hydroxyl groups allows for hydrogen bonding, leading to a higher melting point than the corresponding alcohol or ketone. |

| Boiling Point | > 250 °C at atmospheric pressure | Significant hydrogen bonding will result in a high boiling point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | The polar diol functionality will impart some water solubility, but the aromatic ring and alkyl groups will limit it. Good solubility is expected in polar organic solvents. |

| pKa | ~14-16 | The pKa of the hydroxyl groups is expected to be similar to that of other aliphatic alcohols. |

Predicted Spectroscopic Data

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.8 | Singlet | 3H |

| Aromatic (ortho to -OCH₃) | ~6.9 | Doublet | 2H |

| Aromatic (meta to -OCH₃) | ~7.2-7.3 | Doublet | 2H |

| -CH(OH)- | ~4.5-5.0 | Singlet or Doublet (depending on coupling to OH) | 1H |

| -C(CH₃)₂(OH) | ~1.2-1.4 | Two Singlets | 6H |

| -OH | Broad, variable | Singlet | 2H |

The diastereotopic methyl groups on the tertiary carbon are expected to appear as two distinct singlets. The chemical shifts of the hydroxyl protons are highly dependent on concentration and solvent.[6]

The predicted chemical shifts for the carbon atoms are:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (-C(CH₃)₂(OH)) | ~70-80 |

| Methine Carbon (-CH(OH)-) | ~75-85 |

| Aromatic (ipso to -OCH₃) | ~158-160 |

| Aromatic (ipso to diol) | ~130-135 |

| Aromatic (ortho to -OCH₃) | ~113-115 |

| Aromatic (meta to -OCH₃) | ~127-129 |

| Methyl Carbons (-C(CH₃)₂) | ~20-30 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (hydroxyl) | 3200-3600 | Broad, strong |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C Stretch (aromatic) | 1500-1600 | Medium |

| C-O Stretch (alcohol) | 1000-1200 | Strong |

| C-O-C Stretch (ether) | 1230-1270 (asymmetric), 1020-1060 (symmetric) | Strong |

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 196 may be weak or absent. Common fragmentation patterns for 1,2-diols include the loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons.[7][8] Key expected fragments would include ions corresponding to the 4-methoxybenzoyl cation (m/z 135) and fragments arising from cleavage of the propanediol side chain.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, the structural motifs present suggest several areas for investigation.

Pharmacological Potential

Many compounds containing the 4-methoxyphenyl group exhibit a range of biological activities. For instance, methoxyphenyl derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.[9][10][11] The diol functionality can increase water solubility and provide sites for further chemical modification or metabolic conjugation.

Given the prevalence of methoxyphenyl structures in cyclooxygenase (COX) inhibitors, it is plausible that this diol could interact with inflammatory pathways.[9] Further research would be required to determine any specific protein targets.

Caption: Plausible areas of biological investigation.

Synthetic Chemistry Intermediate

Vicinal diols are versatile intermediates in organic synthesis. They can be converted to a variety of other functional groups, including:

-

Epoxides: Through reaction with tosyl chloride followed by a base.

-

Aldehydes/Ketones: Via oxidative cleavage with reagents like sodium periodate.

-

Carbonates: By reaction with phosgene or its equivalents.

Conclusion

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol represents an interesting, yet under-explored, chemical entity. This guide has outlined rational and experimentally feasible synthetic approaches based on well-established organic reactions. The predicted physicochemical and spectroscopic data provide a foundation for the characterization of this molecule. The structural similarities to known bioactive compounds suggest that this diol could be a valuable candidate for further investigation in medicinal chemistry and drug discovery. The protocols and predictive data presented herein are intended to facilitate and encourage future research into this and related compounds.

References

Sources

- 1. Facile Preparation of 1,2-Diols from Chalcones: An NMR Spectroscopy and X-Ray Crystallography Study [scirp.org]

- 2. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. Upjohn Dihydroxylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iptek.its.ac.id [iptek.its.ac.id]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS: 261930-06-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a vicinal diol with significant potential in synthetic and medicinal chemistry. While specific literature on this exact molecule is limited, this document consolidates information on its chemical properties, proposes detailed synthetic routes based on established chemical transformations, and explores its potential applications by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and utilization of this and similar aryl-substituted diols.

Introduction: The Significance of Aryl-Substituted Vicinal Diols

Vicinal diols, or 1,2-diols, are a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms. This structural motif is a cornerstone in a multitude of biologically important molecules, including carbohydrates, steroids, and lipids.[1] The presence and stereochemistry of the diol functionality are often critical for molecular recognition, solubility, and as a precursor for further metabolic transformations.[1]

Aryl-substituted vicinal diols, such as 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, are of particular interest in drug discovery and development. The aromatic ring provides a scaffold for interaction with biological targets, while the diol moiety can participate in hydrogen bonding and serve as a handle for further chemical modification. Compounds featuring the propane-1,2-diol backbone have demonstrated a range of biological activities, including anti-inflammatory and immunosuppressive effects.[2][3] This guide focuses on the synthesis, characterization, and potential utility of the title compound, providing a framework for its exploration in various research endeavors.

Chemical and Physical Properties

A summary of the known and predicted properties of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is presented in the table below.

| Property | Value | Source |

| CAS Number | 261930-06-7 | Internal Database |

| Molecular Formula | C₁₁H₁₆O₃ | Internal Database |

| Molecular Weight | 196.24 g/mol | Internal Database |

| IUPAC Name | 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol | Internal Database |

| Predicted LogP | 1.5 - 2.0 | Cheminformatics Prediction |

| Predicted Boiling Point | ~300-350 °C | Cheminformatics Prediction |

| Predicted Melting Point | Not available | - |

| Appearance | Likely a white to off-white solid or a viscous oil | Inference from similar compounds |

Synthetic Pathways

While a specific, published synthesis for 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol has not been identified in the current literature, its structure lends itself to well-established synthetic methodologies. A highly plausible and efficient route involves the asymmetric dihydroxylation of the corresponding alkene precursor, 1-(4-methoxyphenyl)-2-methylprop-1-ene.

Diagram 1: Proposed Synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Caption: Proposed synthetic routes to the target diol.

Preparation of the Alkene Precursor: 1-(4-Methoxyphenyl)-2-methylprop-1-ene

The synthesis of the key alkene intermediate can be approached from two primary starting materials:

-

Route A: From 1-(4-Methoxyphenyl)-2-methylpropan-1-one: The commercially available ketone can be reduced to the corresponding secondary alcohol, 1-(4-methoxyphenyl)-2-methylpropan-1-ol, using a mild reducing agent such as sodium borohydride. Subsequent acid-catalyzed dehydration of the alcohol will yield the desired alkene.

-

Route B: From 4-Methoxybenzaldehyde: A Grignard reaction between 4-methoxybenzaldehyde and an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) will form the same secondary alcohol as in Route A, which can then be dehydrated.[4][5]

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and highly enantioselective method for the conversion of alkenes to vicinal diols.[6][7][8][9] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand and a stoichiometric co-oxidant.

Diagram 2: Sharpless Asymmetric Dihydroxylation Workflow

Caption: General workflow for the Sharpless dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

Reaction Setup: To a stirred solution of 1-(4-methoxyphenyl)-2-methylprop-1-ene (1.0 equiv) in a t-butanol/water (1:1) mixture, add the appropriate AD-mix (AD-mix-β for the (R,R)-diol or AD-mix-α for the (S,S)-diol).

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature or 0 °C until the starting material is consumed (monitored by TLC or GC).

-

Quenching: Quench the reaction by adding a solid quenching agent such as sodium sulfite or sodium metabisulfite and continue stirring for one hour.

-

Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol.

Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (doublets, ~6.8-7.2 ppm), methoxy group (singlet, ~3.8 ppm), benzylic proton (singlet or doublet, ~4.5-5.0 ppm), hydroxyl protons (broad singlets, variable), methyl protons (two singlets, ~1.0-1.5 ppm). |

| ¹³C NMR | Aromatic carbons (~114-160 ppm), methoxy carbon (~55 ppm), carbons bearing hydroxyl groups (~70-80 ppm), quaternary carbon, methyl carbons (~20-30 ppm). |

| IR (Infrared) | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C aromatic stretch (~1600, 1500 cm⁻¹), C-O stretches (~1000-1250 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak (M⁺) or related ions (e.g., [M+H]⁺, [M+Na]⁺). Fragmentation may involve loss of water, methyl, or methoxy groups. |

Potential Applications and Future Directions

The structural features of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol suggest several potential areas of application for researchers in drug discovery and materials science.

-

Chiral Building Block: As a chiral vicinal diol, this compound can serve as a versatile starting material for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.[12][13] The diol functionality can be selectively protected or derivatized to introduce new functional groups with controlled stereochemistry.

-

Medicinal Chemistry Scaffold: The aryl-propanediol motif is present in a number of biologically active compounds.[14][15][16] This scaffold could be explored for its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Further derivatization of the aromatic ring and the hydroxyl groups could lead to the development of novel therapeutic candidates.

-

Ligand for Asymmetric Catalysis: Chiral diols are often used as ligands in asymmetric catalysis. The specific stereochemistry and electronic properties of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol could make it a candidate for the development of new catalysts for a variety of chemical transformations.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol and complete analytical characterization of both racemic and enantiomerically pure forms of the title compound.

-

Biological Screening: A comprehensive evaluation of the biological activities of this compound in various assays to identify potential therapeutic applications.

-

Derivatization and SAR Studies: The synthesis of a library of derivatives to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Conclusion

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol represents a promising yet underexplored molecule with significant potential as a chiral building block and a scaffold for the development of new chemical entities. This technical guide has provided a comprehensive overview of its properties, outlined plausible and detailed synthetic routes, and discussed its potential applications. It is hoped that this document will stimulate further research into this and related aryl-substituted vicinal diols, ultimately unlocking their full potential in the fields of synthetic chemistry and drug discovery.

References

- (No valid reference for this number)

-

Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- (No valid reference for this number)

-

1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. (n.d.). SpectraBase. Retrieved from [Link]

-

Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates. (2017). Beilstein Journals. Retrieved from [Link]

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

- (No valid reference for this number)

- (No valid reference for this number)

-

Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sharpless asymmetric dihydroxylation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. (n.d.). Research and Reviews. Retrieved from [Link]

- (No valid reference for this number)

-

Characterization of four diol dehydrogenases for enantioselective synthesis of chiral vicinal diols. (n.d.). ResearchGate. Retrieved from [Link]

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

-

Grignard PDF. (n.d.). ResearchGate. Retrieved from [Link]

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

- (No valid reference for this number)

-

3-Hydroxypropane-1,2-Diyl Dipalmitoleate—A Natural Compound with Dual Roles (CB1 Agonist/FAAH1 Blocker) in Inhibiting Ovarian Cancer Cell Line. (2021). MDPI. Retrieved from [Link]

-

A pharmacological study of propane-1,2-diol. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. (2000, July 27). PubMed. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A pharmacological study of propane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rroij.com [rroij.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. BJOC - Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. orientjchem.org [orientjchem.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Structure Elucidation of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: A Comprehensive Analytical Whitepaper

Executive Summary

The structural elucidation of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (C₁₁H₁₆O₃) presents a unique analytical challenge due to its combination of an electron-rich aromatic system, a highly labile benzylic hydroxyl group, and a sterically hindered chiral center. This whitepaper outlines a self-validating, multi-modal analytical strategy designed for researchers and drug development professionals. By integrating High-Resolution Mass Spectrometry (HRMS), advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and stereochemical derivatization, this guide provides a robust framework for unambiguous structural confirmation.

Strategic Rationale & Analytical Causality

Standard analytical templates often fail when applied to benzylic diols. A routine LC-MS approach using simple protonation ([M+H]⁺) typically results in immediate in-source dehydration, leading to a misidentified molecular ion. Similarly, acquiring NMR spectra in standard Chloroform-d (CDCl₃) obscures critical hydrogen-bonding networks due to rapid proton exchange.

To establish a self-validating system , every experimental choice in this workflow is engineered to prevent these artifacts:

-

Ionization Control: We utilize sodium adduct promotion in HRMS to stabilize the benzylic alcohol against dehydration.

-

Solvent Selection: Anhydrous DMSO-d₆ is selected for NMR to lock the hydroxyl protons, allowing the observation of critical ³J-couplings between the C1-hydroxyl and the C1-methine proton.

-

Steric Exploitation: The differential steric environment between the secondary (C1) and tertiary (C2) alcohols is exploited to selectively derivatize the molecule for absolute configuration assignment.

Self-Validating Structure Elucidation Workflow for Benzylic Diols

High-Resolution Mass Spectrometry (HRMS)

According to[1], benzylic alcohols are highly susceptible to gas-phase water loss, generating a resonance-stabilized carbocation ([M+H-H₂O]⁺ at m/z 179.1072). To establish the true intact mass, we force the formation of a sodium adduct.

Step-by-Step Protocol: HRMS Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

-

Adduct Promotion (Causality Step): Spike 10 µL of a 10 mM Sodium Acetate solution into the sample. The high affinity of the diol oxygen atoms for Na⁺ outcompetes protonation, stabilizing the molecule.

-

Injection: Direct infusion via syringe pump at 5 µL/min into an ESI-TOF mass spectrometer.

-

Acquisition: Operate in positive ion mode (ESI+). Capillary voltage: 3.5 kV; Source temperature: 150°C (kept intentionally low to further prevent thermal degradation).

-

System Validation: The protocol is validated when the base peak is observed at m/z 219.0997 (Calculated for C₁₁H₁₆O₃Na⁺), with the isotopic pattern strictly matching the theoretical distribution for 11 carbon atoms (~12% M+1 abundance).

Nuclear Magnetic Resonance (NMR) Spectroscopy

To map the carbon skeleton, we rely on a suite of 1D and 2D NMR experiments. As detailed by[2], utilizing anhydrous DMSO-d₆ drastically slows the chemical exchange of hydroxyl protons, allowing them to couple with adjacent aliphatic protons.

Step-by-Step Protocol: NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of strictly anhydrous DMSO-d₆ (100.0 atom % D) in a high-quality 5 mm NMR tube.

-

1D Acquisition: Acquire ¹H NMR (16 scans, 400 MHz) and ¹³C NMR (1024 scans, 100 MHz) at 298 K.

-

2D Acquisition: Acquire COSY (to establish the C1-H to C1-OH coupling), HSQC (to assign proton-carbon pairs), and HMBC (to bridge the aromatic ring to the aliphatic chain).

-

System Validation: The structure is internally validated by two critical observations:

-

The C1-OH appears as a doublet (~5.10 ppm) coupling directly to the C1-H (~4.25 ppm), proving the secondary alcohol nature.

-

The C2-OH appears as a sharp singlet (~4.30 ppm), proving it is a tertiary alcohol.

-

The two methyl groups on C2 appear as distinct singlets (diastereotopic) due to the adjacent chiral center at C1.

-

Quantitative Data: Consolidated NMR Assignments (DMSO-d₆)

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & Coupling (J in Hz) | HMBC Correlations (¹H → ¹³C) |

| 1' (Ar) | 135.2 | - | Quaternary | - |

| 2', 6' (Ar) | 128.0 | 7.20 | d, J = 8.5 (2H) | C-1', C-4', C-1 |

| 3', 5' (Ar) | 113.2 | 6.85 | d, J = 8.5 (2H) | C-1', C-4' |

| 4' (Ar) | 158.5 | - | Quaternary | - |

| -OCH₃ | 55.0 | 3.72 | s (3H) | C-4' |

| 1 (CH) | 78.5 | 4.25 | d, J = 4.5 (1H) | C-1', C-2', C-2, C-3 |

| 1-OH | - | 5.10 | d, J = 4.5 (1H) | C-1, C-2 |

| 2 (C) | 72.1 | - | Quaternary | - |

| 2-OH | - | 4.30 | s (1H) | C-1, C-2, C-3 |

| 3 (CH₃) | 26.2 | 1.05 | s (3H) | C-1, C-2, C-2-Me |

| 2-Me (CH₃) | 24.5 | 0.95 | s (3H) | C-1, C-2, C-3 |

Stereochemical Elucidation (Mosher's Ester Analysis)

Because C1 is a stereogenic center, determining its absolute configuration is critical for drug development applications. We utilize the advanced Mosher's ester method established by [3].

The causality behind this specific chemical choice is steric differentiation: α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) is bulky. When reacted with our diol, it will selectively esterify the unhindered secondary alcohol at C1, leaving the sterically hindered tertiary alcohol at C2 untouched. This prevents complex bis-esterification mixtures.

Step-by-Step Protocol: Micro-scale Derivatization

-

Preparation: Transfer 2.0 mg of the diol into two separate NMR tubes. Add 0.5 mL of anhydrous Pyridine-d₅ to each.

-

Derivatization:

-

To Tube A, add 10 µL of (R)-MTPA-Cl (forms the S-Mosher ester).

-

To Tube B, add 10 µL of (S)-MTPA-Cl (forms the R-Mosher ester).

-

-

Incubation: Allow the reaction to proceed at room temperature for 4 hours directly in the NMR tubes.

-

Acquisition & Validation: Acquire ¹H NMR spectra for both tubes. Calculate the chemical shift differences (Δδ = δS - δR) for the protons surrounding C1.

-

Interpretation: Protons with positive Δδ values are situated on the right side of the Mosher plane, while negative values indicate the left side, allowing unambiguous assignment of the (R) or (S) configuration at C1.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier Science.[Link]

-

Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.[Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]

Sources

Unveiling the Therapeutic Potential of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: A Proposed Investigational Roadmap

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a distinct chemical entity with a structure that suggests a potential for diverse biological activities. However, a thorough review of the current scientific literature reveals a significant void in our understanding of its pharmacological profile. This technical guide is designed to bridge this gap by proposing a structured, in-depth investigational roadmap for researchers, scientists, and drug development professionals. We will provide a comprehensive, step-by-step framework for elucidating the potential antimicrobial, anticancer, and anti-inflammatory properties of this compound. This document is not a review of existing data, but rather a forward-looking blueprint for discovery, complete with detailed experimental protocols, data presentation strategies, and the scientific rationale underpinning each proposed step.

Introduction and Scientific Rationale

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a molecule characterized by a para-substituted methoxyphenyl group and a vicinal diol on a neopentyl-like backbone. While this specific compound remains uncharacterized in terms of its biological activity, its structural motifs are present in a wide array of pharmacologically active molecules.

The methoxyphenyl group is a common feature in many therapeutic agents, contributing to their efficacy and pharmacokinetic properties.[1] For instance, methoxyphenyl moieties are found in compounds with significant antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4][5][6] Natural methoxyphenol compounds like eugenol and capsaicin have demonstrated notable antimicrobial effects against various pathogens.[3][7] Furthermore, the position of the methoxy group on the phenyl ring can significantly influence biological activity, including cytotoxicity against cancer cell lines.[4][8]

The vicinal diol functionality can also play a crucial role in a molecule's biological profile. Diols can influence a compound's solubility and ability to form hydrogen bonds, which is critical for receptor binding and enzymatic interactions. While some lipid diols have been implicated in pro-inflammatory responses, other diol-containing molecules are being explored for their therapeutic benefits.[9] The combination of a methoxyphenyl ring and a diol structure presents an intriguing scaffold for potential drug discovery.

Given the absence of data on 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a systematic, multi-tiered screening approach is warranted to explore its therapeutic potential. This guide proposes a logical and efficient workflow, starting with broad primary screens for antimicrobial and cytotoxic activity, followed by more specific secondary assays based on the initial findings.

Proposed Tiered-Screening Workflow

A tiered approach to screening ensures a cost-effective and scientifically sound evaluation of a novel compound. The proposed workflow is designed to first identify any significant biological activity and then to characterize it in more detail.

Caption: A proposed tiered workflow for evaluating the biological activity of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol.

Tier 1: Primary Screening Protocols

The initial phase of this investigational roadmap focuses on establishing a broad understanding of the compound's potential biological effects.

Assessment of Antimicrobial Activity

The presence of the methoxyphenyl moiety provides a strong rationale for exploring antimicrobial properties.[3][7][10]

This method will be employed to determine the lowest concentration of the compound that inhibits the visible growth of a panel of microorganisms.[2]

Experimental Protocol:

-

Preparation of Microbial Inoculum:

-

Aseptically select 3-5 colonies of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard.

-

Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (microorganisms with no compound) and a negative control (broth medium only).

-

Seal the plate and incubate for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible microbial growth.

-

Data Presentation:

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | |

| Escherichia coli | ATCC 25922 | |

| Pseudomonas aeruginosa | ATCC 27853 | |

| Candida albicans | ATCC 90028 |

Assessment of Cytotoxic Activity

Many compounds containing the methoxyphenyl group have demonstrated cytotoxic effects against various cancer cell lines.[4][5][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their respective recommended media.

-

Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation:

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Cancer | |

| A549 | Lung Cancer | |

| HCT116 | Colon Cancer | |

| HEK293 | Normal Kidney (for selectivity) |

Tier 2: Secondary and Mechanistic Assays

The results from the primary screening will guide the selection of more specific secondary assays.

Investigation of Anti-inflammatory Potential

If the compound exhibits low cytotoxicity but has structural similarities to known anti-inflammatory agents, its anti-inflammatory potential should be investigated. The methoxyphenyl moiety is present in compounds with anti-inflammatory properties.[6][13]

This assay will determine if the compound can inhibit the COX enzymes, which are key mediators of inflammation.

Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

Use commercially available COX-1 and COX-2 enzyme kits.

-

Prepare the substrate (arachidonic acid) solution as per the manufacturer's instructions.

-

-

Inhibition Assay:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol or a reference inhibitor (e.g., indomethacin).

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration.

-

Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Data Presentation:

| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| COX-1 | ||

| COX-2 |

Elucidation of Cytotoxicity Mechanism

If the compound shows significant and selective cytotoxicity against cancer cells, the next logical step is to investigate its mechanism of action.

This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells.

Experimental Protocol:

-

Cell Treatment:

-

Treat the cancer cell line that showed the highest sensitivity in the MTT assay with the IC50 concentration of the compound for 24 and 48 hours.

-

-

Cell Staining:

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Caption: A potential mechanism of action for a cytotoxic compound, leading to cancer cell death.

Conclusion and Future Directions

This technical guide outlines a comprehensive and systematic approach to investigate the potential biological activities of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol. The proposed tiered workflow, beginning with broad-spectrum antimicrobial and cytotoxicity screening, allows for an efficient allocation of resources. Positive results in these initial assays will trigger more specific secondary and mechanistic studies to explore its potential as an anti-inflammatory agent or a novel anticancer therapeutic. The detailed protocols and data presentation formats provided herein are intended to serve as a robust framework for researchers to unlock the therapeutic potential of this unexplored molecule. Further studies could also involve the synthesis and evaluation of structural analogs to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

References

-

Ferraz, C. R., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1853. Available at: [Link]

-

Galietta, A., et al. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Scientific Reports, 10(1), 1-16. Available at: [Link]

-

ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Available at: [Link]

-

MDPI. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Available at: [Link]

-

MDPI. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Available at: [Link]

-

Al-Omair, M. A., et al. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 28(22), 7545. Available at: [Link]

-

Dalvi, S. N., & Garge, S. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Research Journal of Chemical Sciences, 1(5), 85-87. Available at: [Link]

-

Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Chemistry, 15(2), 159-164. Available at: [Link]

-

Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available at: [Link]

-

Morisseau, C., & Hammock, B. D. (2022). Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression. Prostaglandins & other lipid mediators, 162, 106663. Available at: [Link]

-

MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available at: [Link]

-

Furtado, R. A., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical biology, 49(11), 1163-1171. Available at: [Link]

-

Kuete, V., et al. (2016). Antibacterial activities and structure–activity relationships of a panel of 48 compounds from Kenyan plants against multidrug resistant phenotypes. SpringerPlus, 5(1), 1-13. Available at: [Link]

- Google Patents. (1996). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]

-

MDPI. (2025). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. Available at: [Link]

-

Furtado, R. A., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed, 49(11), 1163-71. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition. Available at: [Link]

-

Grokipedia. (n.d.). Propanediol. Available at: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory action of new hybrid N-acyl-[1][2]dithiolo-[3,4-c]quinoline-1-thione. Available at: [Link]

-

Byrdie. (n.d.). PROPANEDIOL (PROPANDİOL). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isca.me [isca.me]

- 11. media.neliti.com [media.neliti.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: A Technical Guide to Synthesis, Oxidation, and Advanced Material Applications

Executive Summary

In the landscape of specialty chemical intermediates, 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (CAS: 261930-06-7) occupies a highly specialized, yet critical, niche. Primarily utilized as a precursor in the synthesis of high-performance UV photoinitiators, this diol serves as the structural foundation for materials used in semiconductor lithography, optoelectronics, and biomedical microfluidic devices.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile of this compound, detail its environmentally friendly oxidation pathways, and provide a self-validating experimental protocol for its conversion into active pharmaceutical and material science building blocks.

Physicochemical Profiling & Structural Analysis

The utility of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol stems directly from its structural topology. The molecule features a rigid, electron-rich 4-methoxyphenyl ring coupled to a sterically hindered 2-methylpropane-1,2-diol moiety.

The electron-donating methoxy group (-OCH₃) increases the electron density of the aromatic ring, which can be a liability during aggressive oxidation (leading to unwanted ring-opening or polymerization). Therefore, highly selective catalytic systems are required to target the secondary hydroxyl group at the benzylic/aliphatic junction without disturbing the aromatic system [1].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol |

| CAS Registry Number | 261930-06-7 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Hydrogen Bond Donors | 2 (Hydroxyl groups) |

| Hydrogen Bond Acceptors | 3 (Hydroxyl and Methoxy oxygens) |

| Primary Downstream Target | 2-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone (CAS: 15482-17-4) |

Mechanistic Insights: The Green Oxidation Pathway

Historically, the synthesis of aryl hydroxyketones (the downstream products of this diol) relied heavily on Friedel-Crafts acylation. This legacy approach required stoichiometric amounts of toxic aluminum chloride (AlCl₃) and chlorine gas, generating massive volumes of highly acidic, heavy-metal-contaminated waste. Later iterations utilized Palladium (Pd) or Copper (Cu) catalysts, which introduced prohibitive costs and heavy-metal contamination risks—a critical failure point for biomedical and pharmaceutical applications [2].

The modern, field-proven approach leverages 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol in a "green chemistry" halogen-catalyzed peroxide oxidation cycle. In this pathway, molecular bromine (Br₂) acts as a substoichiometric catalyst, while aqueous hydrogen peroxide (H₂O₂) serves as the terminal oxidant.

Halogen-catalyzed oxidation of the diol to the corresponding photoinitiator ketone.

Causality of the Mechanism:

-

Selective Attack: The Br₂ selectively forms a hypobromite intermediate at the less sterically hindered secondary alcohol.

-

Catalytic Turnover: As the intermediate collapses into the ketone via E2 elimination, it releases hydrobromic acid (HBr).

-

Terminal Oxidation: H₂O₂ oxidizes the HBr back into Br₂, closing the catalytic loop and ensuring water is the only stoichiometric byproduct [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in the laboratory, the following protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded into the workflow to confirm causality at every stage.

Protocol: Green Oxidation to 2-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone

Step 1: Substrate Solvation & Baseline Establishment

-

Action: Dissolve 1.0 equivalent (19.6 g, 0.1 mol) of 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Causality: DCM provides an optimal aprotic environment that stabilizes the intermediate species without participating in the oxidation.

-

Validation Checkpoint: The solution must be clear. Take a 50 µL aliquot for baseline GC-MS analysis (Target molecular ion m/z: 196).

Step 2: Catalytic Initiation

-

Action: Add 0.05 equivalents of molecular bromine (Br₂) dropwise.

-

Causality: The substoichiometric amount prevents over-bromination of the electron-rich 4-methoxyphenyl ring while initiating the oxidation cycle.

-

Validation Checkpoint: The solution turns a distinct reddish-brown, visually confirming active Br₂ in the system.

Step 3: Terminal Oxidation Cycle

-

Action: Slowly add 1.2 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) via an addition funnel over 30 minutes. Maintain the internal temperature strictly between 20°C and 25°C using a water bath.

-

Causality: H₂O₂ regenerates Br₂ from HBr. Strict temperature control prevents the thermal decomposition of H₂O₂ and suppresses non-selective ring oxidation.

-

Validation Checkpoint: The reddish-brown color persists dynamically during addition but begins to fade as the substrate is depleted.

Step 4: Quenching and Phase Separation

-

Action: Once TLC indicates complete consumption of the diol (approx. 2 hours), quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Causality: Thiosulfate rapidly reduces any residual Br₂ and peroxides, safely terminating the oxidative cycle and preventing downstream degradation.

-

Validation Checkpoint: The organic layer transitions from pale yellow to completely colorless, proving the neutralization of all active oxidants.

Step 5: Product Isolation and Analytical Verification

-

Action: Separate the organic phase, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Validation Checkpoint: GC-MS analysis must show a primary peak with m/z 194. This exact mass shift (-2 Da) confirms the loss of two hydrogen atoms and the successful formation of the target ketone.

Applications in Advanced Materials & Drug Development

While 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol is a chemical intermediate, its downstream product (CAS: 15482-17-4) is a highly potent Type I photoinitiator [4]. Upon exposure to UV light, it undergoes Norrish Type I cleavage to generate radical species that drive the rapid polymerization of acrylate and methacrylate monomers.

In the context of modern drug development and biomedical engineering, this specific photoinitiator is utilized to formulate biocompatible photoresists [3]. These photoresists are spin-coated and UV-cured to create the intricate microchannels required for microfluidic biochips, lab-on-a-chip diagnostic devices, and targeted drug delivery matrices.

Downstream application pipeline from diol precursor to biomedical microfluidic devices.

References

- Google Patents. "CN102617307B - Aryl 1,2-glycol is converted into ketone environmentally friendly oxidation new process".

-

Allinno. "Core Raw Material for Semiconductors - Photoresist". Retrieved from: [Link]

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Introduction

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a vicinal diol with the chemical formula C₁₁H₁₆O₃ and CAS number 261930-06-7, represents a class of organic compounds with significant potential in synthetic chemistry. Its structure, featuring a substituted aromatic ring and two adjacent hydroxyl groups, one of which is tertiary, makes it a valuable chiral building block and a precursor for various chemical transformations. This guide provides a comprehensive overview of the plausible and established synthetic routes for this compound, offering insights into the underlying chemical principles and experimental methodologies. While the specific historical discovery of this molecule is not prominently documented in readily available literature, its synthesis falls under well-established and powerful reactions in organic chemistry. This document will focus on these synthetic strategies, providing researchers and drug development professionals with a robust technical resource.

Plausible Synthetic Strategies and Methodologies

The synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol can be approached through several established methods for the formation of vicinal diols. The choice of a particular route may depend on factors such as the desired stereochemistry, availability of starting materials, and scalability. Here, we explore two of the most logical and widely applicable synthetic pathways: the Sharpless Asymmetric Dihydroxylation of a corresponding olefin and a Grignard-based approach from an α-hydroxy ketone.

Sharpless Asymmetric Dihydroxylation: An Enantioselective Approach

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[1][2][3] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. For the synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, the logical precursor is 1-methoxy-4-(2-methylprop-1-en-1-yl)benzene (also known as 4-methoxy-α-methylstyrene).

Reaction Scheme:

Figure 1: Sharpless Asymmetric Dihydroxylation of 4-methoxy-α-methylstyrene.

Causality Behind Experimental Choices:

-

Catalyst System: The use of a catalytic amount of osmium tetroxide is crucial due to its high cost and toxicity. The stoichiometric oxidant, typically potassium ferricyanide present in the "AD-mix", regenerates the osmium catalyst, allowing the reaction to proceed with a small amount of the metal.[2]

-

Chiral Ligands: The enantioselectivity of the reaction is dictated by the chiral ligand. AD-mix-β, containing the (DHQD)₂PHAL ligand, and AD-mix-α, with the (DHQ)₂PHAL ligand, are commercially available mixtures that deliver the two different enantiomers of the diol product.[1][3]

-

Solvent System: A mixture of tert-butanol and water is the standard solvent system for this reaction, providing a biphasic medium that facilitates the interaction of all components.[1]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

To a stirred solution of 1-methoxy-4-(2-methylprop-1-en-1-yl)benzene (1.0 eq) in a 1:1 mixture of tert-butanol and water at room temperature, add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction by adding sodium sulfite and stir for an additional hour.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol.

Data Summary:

| Parameter | Description |

| Starting Material | 1-methoxy-4-(2-methylprop-1-en-1-yl)benzene |

| Key Reagents | OsO₄ (catalytic), AD-mix-α or AD-mix-β |

| Product | 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol |

| Stereochemistry | Enantioselective, predictable based on AD-mix used |

| Advantages | High enantioselectivity, reliable, well-documented |

| Disadvantages | Use of toxic and expensive osmium tetroxide |

Grignard Reaction with an α-Hydroxy Ketone: A Convergent Synthesis

A convergent and highly effective method for constructing the target diol involves the reaction of a Grignard reagent with an appropriate α-hydroxy ketone.[4][5][6][7] In this case, the reaction of methylmagnesium bromide with 1-hydroxy-1-(4-methoxyphenyl)propan-2-one would yield the desired tertiary alcohol, completing the diol structure.

Reaction Scheme:

Sources

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note & Synthesis Protocol: 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, a vicinal diol with potential applications as a chiral building block in pharmaceutical and materials science research. The protocol is structured as a two-part synthesis. The first part details the preparation of the alkene precursor, 1-(4-methoxyphenyl)-2-methyl-1-propene, via a Grignard reaction followed by acid-catalyzed dehydration. The second, and principal, part describes the enantioselective conversion of the alkene to the target diol using the Sharpless Asymmetric Dihydroxylation (SAD) method. This guide emphasizes the mechanistic rationale behind procedural steps, offers detailed experimental protocols, and includes troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction: The Significance of Chiral Vicinal Diols

Vicinal diols (1,2-diols) are a fundamental structural motif present in numerous natural products, including sugars and complex polyketides.[1] Their synthetic utility is vast, serving as crucial intermediates for the synthesis of alpha-hydroxy ketones, epoxides, and amino alcohols. The introduction of chirality into these diols dramatically increases their value, particularly in drug development, where stereochemistry dictates pharmacological activity.

The target molecule, 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, possesses two adjacent stereocenters. Controlling the absolute configuration of these centers is paramount. The Sharpless Asymmetric Dihydroxylation (SAD) reaction stands as a powerful and reliable method for achieving this, allowing for the enantioselective preparation of 1,2-diols from prochiral olefins with high fidelity.[2][3] This reaction utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO4), which is continuously regenerated by a stoichiometric co-oxidant, in the presence of a chiral ligand derived from cinchona alkaloids.[3][4] This approach provides predictable stereochemical outcomes based on the choice of the chiral ligand.

This guide presents a robust, two-step pathway to the target diol, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis is accomplished in two sequential stages:

-

Alkene Synthesis: Formation of the trisubstituted alkene, 1-(4-methoxyphenyl)-2-methyl-1-propene, from 4-methoxyacetophenone via a Grignard reaction with isopropylmagnesium bromide, followed by dehydration of the resultant tertiary alcohol.

-

Asymmetric Dihydroxylation: Enantioselective syn-dihydroxylation of the alkene using the Sharpless Asymmetric Dihydroxylation (SAD) to yield the target 1,2-diol.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 1-(4-Methoxyphenyl)-2-methyl-1-propene

Principle and Mechanism

This synthesis begins with a classic Grignard reaction, a powerful method for forming carbon-carbon bonds.[5] The Grignard reagent, isopropylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxyacetophenone.[5][6] This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with acidic protons, such as those in water.[5] The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield a tertiary alcohol.[6]

The subsequent step is an acid-catalyzed dehydration of the alcohol. Protonation of the hydroxyl group converts it into a good leaving group (water), which departs to form a stable tertiary carbocation. A proton is then eliminated from an adjacent carbon to form the alkene. Due to the formation of a trisubstituted, conjugated double bond, the desired product is thermodynamically favored.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Magnesium turnings | 24.31 | 1.46 g | 60 | Activate by crushing/stirring before use. |

| Isopropyl bromide | 123.01 | 5.5 mL (6.76 g) | 55 | |

| 4-Methoxyacetophenone | 150.17 | 7.51 g | 50 | Ensure it is dry. |

| Diethyl ether (anhydrous) | 74.12 | ~150 mL | - | Critical for Grignard reagent formation.[5] |

| Sulfuric acid (concentrated) | 98.08 | ~5 mL | - | For workup and dehydration. |

| Saturated aq. NH₄Cl | - | ~50 mL | - | For quenching the Grignard reaction. |

| Saturated aq. NaHCO₃ | - | ~50 mL | - | For neutralization. |

| Brine | - | ~50 mL | - | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying the organic phase. |

Experimental Protocol: Alkene Synthesis

-

Grignard Reagent Preparation:

-

Assemble a three-necked round-bottom flask (oven-dried) with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Protect all outlets with drying tubes (CaCl₂).

-

Add magnesium turnings (1.46 g) to the flask.

-

In the dropping funnel, prepare a solution of isopropyl bromide (5.5 mL) in 25 mL of anhydrous diethyl ether.

-

Add ~5 mL of the bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), gently warm the flask with a heat gun or add a small crystal of iodine.

-

Once the reaction initiates, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[5]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Dissolve 4-methoxyacetophenone (7.51 g) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the ketone solution dropwise with stirring. A thick, white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Workup and Dehydration:

-

Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution (~50 mL).

-

Transfer the mixture to a separatory funnel. The layers may be difficult to separate due to precipitated magnesium salts. Add dilute H₂SO₄ (~2 M) until all solids dissolve.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers. This solution contains the intermediate tertiary alcohol.

-

To initiate dehydration, carefully add 5 mL of concentrated H₂SO₄ to the combined ether solution and stir vigorously for 1 hour at room temperature. Monitor the reaction by TLC until the alcohol spot disappears.

-

Carefully wash the organic layer with water (50 mL), followed by saturated aqueous NaHCO₃ solution (50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkene as an oil.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 1-(4-methoxyphenyl)-2-methyl-1-propene.

-

Part 2: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Principle and Mechanism: The Sharpless Catalytic Cycle

The Sharpless Asymmetric Dihydroxylation is a landmark reaction in organic synthesis that produces chiral diols from alkenes.[4] The mechanism involves a catalytic cycle centered on osmium.[3]

-

Complex Formation: Osmium tetroxide (OsO₄) first coordinates with the chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β) to form a chiral catalyst complex.[3]

-

Cycloaddition: The alkene approaches a specific face of the osmium-ligand complex, dictated by the ligand's chirality, and undergoes a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[2][3]

-

Hydrolysis: The osmate ester is hydrolyzed to release the syn-diol product and the reduced osmium(VI) species.[3] Methanesulfonamide is often included as an additive to accelerate this hydrolysis step, particularly for substituted alkenes.[3]

-

Reoxidation: The stoichiometric oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), reoxidizes the osmium(VI) back to OsO₄, allowing the catalytic cycle to continue.[4][7]

The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines which enantiomer of the diol is formed.[2][4] For 1,1-disubstituted or trisubstituted alkenes like our substrate, AD-mix-β typically delivers the diol from the Re face of the alkene.

Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-(4-Methoxyphenyl)-2-methyl-1-propene | 162.23 | 1.62 g | 10 | Substrate from Part 1. |

| AD-mix-β (or AD-mix-α) | - | 14 g | - | Commercially available pre-mixture of reagents.[2][4] |

| Methanesulfonamide (CH₃SO₂NH₂) | 95.12 | 0.95 g | 10 | Recommended additive to improve reaction rate.[3] |

| tert-Butanol | 74.12 | 50 mL | - | Co-solvent. |

| Water | 18.02 | 50 mL | - | Co-solvent. |

| Sodium sulfite (Na₂SO₃) | 126.04 | 15 g | - | Quenching agent. |

| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction solvent. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying. |

Experimental Protocol: Asymmetric Dihydroxylation

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (50 mL) and water (50 mL).

-

Add AD-mix-β (14 g) and methanesulfonamide (0.95 g) to the solvent mixture.

-

Stir vigorously at room temperature until the two phases become a single, pale yellow-green, slightly opaque mixture.

-

Cool the flask in an ice bath to 0 °C.

-

-

Substrate Addition and Reaction:

-

Add the alkene, 1-(4-methoxyphenyl)-2-methyl-1-propene (1.62 g), to the cold, stirring reaction mixture.

-

Continue to stir vigorously at 0 °C. The reaction progress can be monitored by TLC (staining with KMnO₄). The reaction may take 24-48 hours. The color may change from yellow-green to orange-brown.

-

-

Workup and Quenching:

-

Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) portion-wise while the flask is still in the ice bath.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 1 hour.

-

Add ethyl acetate (100 mL) to the flask and transfer the contents to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine all organic layers. Wash with 2 M KOH (optional, to remove sulfonamide byproducts), then with brine.

-

-

Purification and Characterization:

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude diol.

-

Purify the product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the enantiomeric excess (e.e.) using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H or ¹⁹F NMR analysis.

-

Troubleshooting and Optimization

-

Part 1 - Low Yield in Grignard Reaction: This is almost always due to moisture. Ensure all glassware is rigorously oven- or flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Ensure the diethyl ether is anhydrous.

-

Part 1 - Incomplete Dehydration: If the alcohol intermediate persists after the H₂SO₄ treatment, increase the reaction time or consider using a stronger dehydrating agent like POCl₃ in pyridine, or heating with a catalytic amount of p-toluenesulfonic acid in toluene with a Dean-Stark trap.

-

Part 2 - Sluggish Dihydroxylation: For sterically hindered or electron-poor alkenes, the reaction can be slow. Ensure vigorous stirring to maintain emulsion. The addition of methanesulfonamide is crucial.[3] If the reaction stalls, allowing it to warm slowly to room temperature may help, but could slightly decrease enantioselectivity.

-

Part 2 - Low Enantioselectivity: This can result from a secondary catalytic cycle if the osmate ester is re-oxidized before hydrolysis.[3] Running the reaction at a lower temperature (0 °C or below) and ensuring efficient hydrolysis (aided by methanesulfonamide) helps to favor the primary, more selective pathway.

Safety Precautions

-

Grignard Reagents: Isopropylmagnesium bromide is moisture-sensitive and can be pyrophoric. Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.

-

Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Osmium Tetroxide: Although used in catalytic amounts within the AD-mix, OsO₄ is highly toxic, volatile, and can cause severe burns, particularly to the eyes and respiratory tract. Handle AD-mix powders carefully in a fume hood to avoid generating dust.

-

Solvents: Organic solvents like diethyl ether, ethyl acetate, and hexane are flammable. Avoid open flames and use spark-free equipment.

References

-

Diastereoselective Ru-Catalyzed Cross-Metathesis−Dihydroxylation Sequence. An Efficient Approach toward Enantiomerically Enriched syn-Diols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Dihydroxylation - Wikipedia. Wikipedia. Available at: [Link]

-

A new model for the stereoselectivities of dihydroxylations of alkenes by chiral diamine complexes of osmium tetroxide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. Available at: [Link]

-

RECENT DEVELOPMENTS IN THE ANTI-DIHYDROXYLATION OF ALKENES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]

-

Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Sharpless asymmetric dihydroxylation - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of 1-(3,5-difluoro-4-methoxy-phenyl)propane 1,2-diol - PrepChem.com. PrepChem.com. Available at: [Link]

-

Synthesis of 1-(4-methoxyphenyl)-2-nitropropene from 4-methoxybenzaldehyde - YouTube. YouTube. Available at: [Link]

-

SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. CSIRO Publishing. Available at: [Link]

-

The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. ACS Publications. Available at: [Link]

-

Acetophenone, ω-methoxy - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents. Google Patents.

-

Grignard PDF - ResearchGate. ResearchGate. Available at: [Link]

-

1-(4-Methoxyphenyl)-2-methylpropan-1-one - PubChem. PubChem. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. YouTube. Available at: [Link]

-

-

Grignard Reaction - Web Pages. University of California, Irvine. Available at: [Link]

-

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. CORE. Available at: [Link]

Sources